![molecular formula C10H13NO2 B1583637 1-tert-Butyl-3-nitrobenzene CAS No. 23132-52-7](/img/structure/B1583637.png)
1-tert-Butyl-3-nitrobenzene
Overview
Description
1-tert-Butyl-3-nitrobenzene is a chemical compound with the molecular formula C10H13NO2 . It has an average mass of 179.216 Da and a monoisotopic mass of 179.094635 Da . The compound contains a total of 26 bonds: 13 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .
Molecular Structure Analysis
The molecular structure of 1-tert-Butyl-3-nitrobenzene consists of a benzene ring substituted with a tert-butyl group and a nitro group . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 238.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .
Physical And Chemical Properties Analysis
1-tert-Butyl-3-nitrobenzene has a density of 1.1±0.1 g/cm3, a boiling point of 238.6±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 87.8±11.5 °C . The compound has a refractive index of 1.521 and a molar refractivity of 51.2±0.3 cm3 .
Scientific Research Applications
Pharmaceutical Research
1-tert-Butyl-3-nitrobenzene: is utilized in the synthesis of indole derivatives, which are prevalent in various alkaloids . These compounds are significant due to their biological activity and potential therapeutic applications, particularly in the treatment of cancer, microbial infections, and other disorders.
Material Science
In material science, 1-tert-Butyl-3-nitrobenzene can be a precursor for the synthesis of polymers and advanced materials. Its nitro group can undergo further chemical transformations, leading to materials with unique properties suitable for industrial applications .
Chemical Synthesis
This compound plays a crucial role in organic synthesis, especially in electrophilic aromatic substitution reactions. It serves as an intermediate in the production of more complex molecules and can be used to study reaction mechanisms within synthetic chemistry .
Agriculture
While direct applications in agriculture are not well-documented, the chemical transformations of 1-tert-Butyl-3-nitrobenzene can lead to the development of agrochemicals, including pesticides and herbicides, contributing to crop protection strategies .
Environmental Science
1-tert-Butyl-3-nitrobenzene: may be involved in environmental monitoring and remediation research. Its derivatives could be used as markers or tracers in environmental samples, aiding in the detection and analysis of pollutants .
Analytical Chemistry
In analytical chemistry, 1-tert-Butyl-3-nitrobenzene and its derivatives can be used as standards or reagents in various analytical techniques, such as chromatography and spectroscopy, to quantify or identify other substances .
Biochemistry
The compound’s role in biochemistry includes serving as a building block for bioactive molecules. Its nitro group can be reduced to an amine, which is a functional group commonly found in bioactive compounds and pharmaceuticals .
Nanotechnology
1-tert-Butyl-3-nitrobenzene: derivatives have potential applications in nanotechnology. For instance, they can be used in the synthesis of nanomaterials or as part of nanozyme systems for catalytic processes .
Safety and Hazards
1-tert-Butyl-3-nitrobenzene is classified as a flammable liquid and vapor, and it can cause skin irritation . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
The primary targets of 1-tert-Butyl-3-nitrobenzene Nitrobenzene compounds are generally known to interact with various enzymes and proteins within biological systems .
Mode of Action
The exact mode of action of 1-tert-Butyl-3-nitrobenzene Nitrobenzene compounds, in general, are known to undergo reactions at the benzylic position . This involves free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The specific biochemical pathways affected by 1-tert-Butyl-3-nitrobenzene Nitrobenzene compounds are known to participate in various biochemical reactions, including nitration and reduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-tert-Butyl-3-nitrobenzene The compound’s bioavailability would depend on these properties, which are influenced by factors such as its molecular weight (179.22 g/mol), density (1.067 g/cm³), boiling point (238.6°C), and solubility in organic solvents .
Result of Action
The molecular and cellular effects of 1-tert-Butyl-3-nitrobenzene Nitrobenzene compounds are generally known to cause cellular changes due to their reactivity .
Action Environment
The action, efficacy, and stability of 1-tert-Butyl-3-nitrobenzene can be influenced by various environmental factors. For instance, it should be stored away from fire sources and high-temperature environments to avoid combustion . Also, direct contact with skin and eyes should be avoided, and proper ventilation should be ensured during its use .
properties
IUPAC Name |
1-tert-butyl-3-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRDQLBHUZNPGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177699 | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-Butyl-3-nitrobenzene | |
CAS RN |
23132-52-7 | |
Record name | 1-(1,1-Dimethylethyl)-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23132-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023132527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.297 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-TERT-BUTYL-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KY7G84T4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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